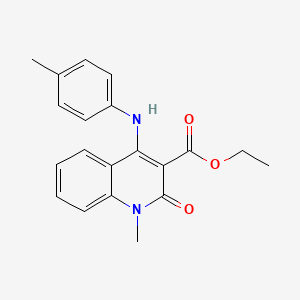

3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester

Beschreibung

The compound 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester (hereafter referred to as Compound A) is a quinoline derivative characterized by:

- A 1,2-dihydro-2-oxo backbone, which stabilizes the aromatic system through keto-enol tautomerism .

- A 1-methyl group at position 1, enhancing steric and electronic effects.

- A 4-((4-methylphenyl)amino) substituent, introducing a hydrophobic aryl amino group that may influence receptor binding .

- An ethyl ester at the carboxylic acid position, improving lipophilicity and bioavailability compared to free acids .

Synthetic routes for similar ethyl esters involve condensation of substituted anilines with triethyl methanetricarboxylate, as described in and .

Eigenschaften

CAS-Nummer |

75483-10-2 |

|---|---|

Molekularformel |

C20H20N2O3 |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

ethyl 1-methyl-4-(4-methylanilino)-2-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-20(24)17-18(21-14-11-9-13(2)10-12-14)15-7-5-6-8-16(15)22(3)19(17)23/h5-12,21H,4H2,1-3H3 |

InChI-Schlüssel |

NKGZTIUJGNWZKX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)NC3=CC=C(C=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Quinoline Core and Carboxylic Acid Intermediate

The synthesis typically begins with the preparation of 1,2-dihydro-1-methyl-2-oxo-quinoline-3-carboxylic acid derivatives. These intermediates are often prepared by cyclization reactions involving substituted anilines and malonate derivatives or related precursors.

For example, N-methyl-isatoic anhydride and N-phenyl-cyanoacetamide are reacted in pyridine with triethylamine at room temperature for several days to yield N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide intermediates.

The carboxylic acid group at position 3 is crucial for subsequent esterification and amine substitution steps.

Esterification to Form the Ethyl Ester

The carboxylic acid group at position 3 is converted into the ethyl ester to improve solubility and bioavailability.

Esterification is commonly performed by refluxing the acid with ethanol in the presence of acid catalysts or by reacting the acid with ethyl halides in non-aqueous solvents like dimethylformamide (DMF) and in the presence of bases such as potassium carbonate.

Alternatively, the acid chloride derivative can be converted to the ethyl ester by reaction with ethanol under controlled conditions.

After esterification, the product is purified by extraction with organic solvents (e.g., ethyl acetate), washing, drying, and crystallization.

Purification and Characterization

The crude product is purified by recrystallization from solvents such as pyridine, methanol, or ethyl acetate.

Filtration, washing with water, methanol, and ethyl ether, and drying under vacuum are typical steps to obtain pure crystalline material.

Melting points are used to assess purity, with reported melting points for intermediates and final products ranging from 177°C to 248°C depending on the derivative and substitution pattern.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reaction Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | N-methyl-isatoic anhydride + N-phenyl-cyanoacetamide | Pyridine, triethylamine, room temp, 5 days | N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide | Cyclization step |

| 2 | 1,2-dihydro-4-chloro-1-methyl-2-oxo-quinoline-3-carboxylic acid | Acidification, filtration, drying | 4-chloro intermediate | Isolated by crystallization |

| 3 | 4-chloro intermediate + 4-methyl aniline | Methanol, autoclave, 100°C, 48 h | 4-(4-methylphenyl)amino derivative | Amination substitution |

| 4 | 4-(4-methylphenyl)amino quinoline acid | Ethanol, acid catalyst or ethyl halide, DMF, K2CO3 | Ethyl ester of final compound | Esterification step |

| 5 | Crude product | Recrystallization from pyridine or methanol | Pure crystalline ethyl ester | Purification and drying |

Additional Research Insights

The reaction temperature is critical, typically ranging from room temperature to 150°C depending on the step.

Use of non-aqueous solvents like dimethylformamide facilitates alkylation and esterification reactions by solubilizing reactants and stabilizing intermediates.

The presence of bases such as potassium carbonate neutralizes acids formed during esterification, driving the reaction forward.

The substitution at the 4-position with arylamino groups significantly affects the physicochemical properties and biological activity of the compound.

Hydrolysis and subsequent re-esterification can be used to modify the ester group for desired pharmacokinetic properties.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction may produce quinoline alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology

In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Modifications

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Position 4 Modifications: Compound A’s 4-((4-methylphenyl)amino) group distinguishes it from analogs with hydroxy (), fluorophenyl (), or heterocyclic substituents (). This aryl amino group may enhance hydrophobic interactions in biological targets .

- Halogenation: Fluoro or chloro substituents (e.g., ) improve antibacterial potency by increasing electronegativity and membrane penetration .

- Ester vs. Acid/Amide : Ethyl esters (Compound A, ) exhibit superior bioavailability compared to free acids or amides, which are more polar and less membrane-permeable .

Key Insights:

- Antibacterial Activity: Fluoroquinolones (e.g., ) and amino-substituted derivatives () show broad-spectrum activity. Compound A’s 4-aryl amino group may mimic these interactions but requires empirical validation.

- Ester Stability : Ethyl esters like Compound A are hydrolyzed in vivo to active acids, prolonging therapeutic effects .

Physicochemical Properties

Key Insights:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this quinolinecarboxylic acid derivative?

- Methodology : The compound can be synthesized via condensation of substituted anilines with triethyl methanetricarboxylate, followed by cyclization under basic conditions. Ethyl ester formation is typically achieved by reacting the carboxylic acid intermediate with alkyl bromides (e.g., ethyl bromide) in ethanol under reflux . Alternative routes include nucleophilic substitution at the acetyl or carboxylic acid groups using amines or alcohols, respectively, in polar solvents like DMF at elevated temperatures (~80°C) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid decarboxylation side reactions, as quinolinecarboxylic acids are prone to degradation in solution .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1700–1750 cm⁻¹) and amido (N-H bend ~1550 cm⁻¹) groups.

- NMR : Use H NMR to identify the ethyl ester protons (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂) and aromatic protons from the quinoline and 4-methylphenylamino groups. C NMR should show signals for the carbonyl carbons (ester at ~165–170 ppm, quinoline ketone at ~180 ppm) .

- Mass Spectrometry : ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and substituted quinoline moieties .

Q. What are the recommended handling and storage conditions for this compound?

- Guidelines : Store in airtight containers under dry, inert atmospheres to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or humidity, as these may accelerate degradation. Use personal protective equipment (gloves, goggles) when handling, and ensure adequate ventilation to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Approach :

- Solvent Selection : Use diphenyl ether for high-temperature cyclization (e.g., 15 min at 250°C) to enhance reaction efficiency .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization or esterification steps.

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity product .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial assays?

- Methodology :

- Derivatization : Synthesize analogs with variations in the 4-methylphenylamino group (e.g., halogen substitutions) or ester chain length. Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase, correlating binding scores with experimental MICs .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurity-driven false positives/negatives.

- Assay Standardization : Use common reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) to normalize results .

- Example : Inconsistent MICs for similar quinoline esters may arise from differences in bacterial membrane permeability; address this by performing outer membrane permeabilization assays .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.